molecular formula C18H25Cl2NO7 B4040428 4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4040428
M. Wt: 438.3 g/mol
InChI Key: IVAFSHRDURZXAQ-UHFFFAOYSA-N
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Description

4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a chemical compound with a complex structure that includes a morpholine ring substituted with dichlorophenoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to produce the desired morpholine derivative. The final step involves the formation of the oxalic acid salt by reacting the morpholine derivative with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,6-Dichlorophenol: A precursor in the synthesis of the compound.

    Morpholine derivatives: Various morpholine-based compounds with different substituents.

Uniqueness

4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its specific combination of dichlorophenoxy and ethoxy groups attached to a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO3.C2H2O4/c1-12-10-19(11-13(2)22-12)6-7-20-8-9-21-16-14(17)4-3-5-15(16)18;3-1(4)2(5)6/h3-5,12-13H,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAFSHRDURZXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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